5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole

Description

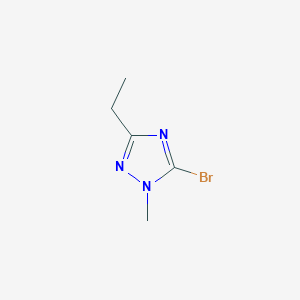

5-Bromo-3-ethyl-1-methyl-1H-1,2,4-triazole (CAS 1545783-53-6) is a brominated triazole derivative characterized by a 1,2,4-triazole core substituted with a bromine atom at position 5, an ethyl group at position 3, and a methyl group at position 1. Its molecular formula is C₅H₇BrN₃, with a molar mass of 189.04 g/mol. The compound is commercially available through multiple suppliers, as noted in , and is primarily utilized as an intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

5-bromo-3-ethyl-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-4-7-5(6)9(2)8-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCTZTXQRQCVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the bromination of 3-ethyl-1-methyl-1H-1,2,4-triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 serves as a reactive site for nucleophilic substitution, enabling functionalization of the triazole ring.

Mechanistic Insight :

-

Bromine displacement follows an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient triazole ring.

-

Copper catalysts enhance reaction rates in amination by stabilizing intermediates .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions to form biaryl or alkynyl derivatives.

Key Findings :

-

Suzuki reactions tolerate electron-rich and electron-deficient aryl boronic acids, with yields >80% .

-

Sonogashira couplings require strict anhydrous conditions to prevent alkyne dimerization .

Oxidation and Reduction

Esterification

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound-3-carboxylic acid | SOCl₂, MeOH, 60°C, 5h | Methyl this compound-3-carboxylate | 92% |

Notes :

-

Esterification proceeds via activation of carboxylic acid with thionyl chloride, followed by methanol quenching .

Protection/Deprotection Strategies

The ethyl and methyl groups influence regioselectivity during protection/deprotection steps.

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

5-Bromo-3-ethyl-1-methyl-1H-1,2,4-triazole has been studied for its potential as a fungicide. Triazole compounds are known for their ability to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and reproduction.

Case Study: Efficacy Against Fungal Pathogens

A study demonstrated that formulations containing 5-bromo derivatives exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Fusarium spp. The application of these compounds in agricultural settings can potentially reduce crop losses due to fungal infections.

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. This makes it a candidate for development into new antimicrobial agents.

Case Study: Antimicrobial Assays

In a series of antimicrobial assays, this compound showed promising results against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing its potential as an effective antimicrobial agent.

Material Science Applications

Polymer Chemistry

The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Properties of Polymers Incorporating 5-Bromo Triazoles

| Property | Value |

|---|---|

| Thermal Decomposition | >300°C |

| Mechanical Strength | Increased by 25% |

| Solubility in Organic Solvents | Moderate |

Research Insights and Future Directions

The versatility of this compound opens avenues for further research. Ongoing studies focus on:

- Synthesis Optimization : Improving synthetic routes to enhance yield and purity.

- Mechanistic Studies : Understanding the mechanisms behind its antimicrobial and antifungal activities at the molecular level.

Mechanism of Action

The mechanism of action of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bromine atom and other substituents may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS Not Provided)

- Molecular Formula : C₆H₈BrN₃O₂ ().

- Key Differences : The addition of a carboxylate ester group at position 3 introduces polarity, enhancing solubility in polar solvents compared to the ethyl-substituted target compound. The ester group also increases molecular weight (234.05 g/mol) and alters reactivity, enabling participation in hydrolysis or nucleophilic substitution reactions.

- Applications : Likely used in medicinal chemistry for prodrug design or as a synthetic precursor.

3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS 1374407-96-1)

- Molecular Formula : C₁₂H₁₄BrN₃ ().

- Key Differences : The phenylpropyl substituent at position 1 increases lipophilicity, improving membrane permeability in biological systems. This contrasts with the target compound’s smaller ethyl group, which may reduce steric hindrance and enhance synthetic versatility.

- Applications: Potential use in drug discovery due to enhanced bioavailability.

4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione

- Structure: Features a benzylideneamino group and a thione moiety ().

- Key Differences: The thione group (-C=S) introduces hydrogen-bonding capabilities, influencing crystal packing and stability.

Electronic and Reactivity Comparisons

Bromine vs. Nitro Substituents

- Energetic Derivatives : Nitro-substituted triazoles (e.g., 3-nitro-1,2,4-triazole in ) exhibit high energy densities (packing coefficients: 71.9–75.3%) due to strong intermolecular interactions. In contrast, bromine in the target compound may reduce energy density but enhance halogen bonding, affecting crystallinity and melting points.

- Reactivity : Bromine acts as a leaving group in nucleophilic substitutions, whereas nitro groups participate in redox reactions, making nitro-triazoles more suitable for energetic materials ().

Methyl vs. Ethyl Substituents

- For example, ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate () may exhibit slower ester hydrolysis compared to methyl-substituted analogs.

Antimicrobial and Anti-Inflammatory Derivatives

- highlights triazole derivatives with bromophenyl groups (e.g., 1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole) exhibiting antimicrobial and anti-inflammatory activities. The target compound’s bromine and ethyl groups may confer similar bioactivity, though specific data are lacking.

Tabulated Comparison of Key Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 5-Bromo-3-ethyl-1-methyl-1H-1,2,4-triazole | C₅H₇BrN₃ | 189.04 | Br (C5), Et (C3), Me (N1) | Synthetic intermediate |

| Ethyl 5-bromo-1-methyl-triazole-3-carboxylate | C₆H₈BrN₃O₂ | 234.05 | COOEt (C3) | Prodrug synthesis |

| 3-Bromo-5-methyl-1-(3-phenylpropyl)-triazole | C₁₂H₁₄BrN₃ | 280.16 | PhCH₂CH₂CH₂ (N1) | Drug discovery |

| 3-Nitro-1,2,4-triazole | C₂H₂N₄O₂ | 114.06 | NO₂ (C3) | Energetic materials |

Biological Activity

5-Bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as antimicrobial and anticancer therapies.

Overview of Triazoles

Triazoles are a class of heterocyclic compounds known for their pharmacological properties. The 1,2,4-triazole ring system is particularly notable for its ability to interact with biological targets, making it a valuable scaffold in drug design. The introduction of halogens, such as bromine in this compound, often enhances biological activity by influencing molecular interactions and stability.

Antimicrobial Properties

Triazoles, including this compound, have demonstrated significant antimicrobial activity. Research indicates that compounds within this class can inhibit the growth of various bacteria and fungi. For instance:

- In vitro studies have shown that triazole derivatives exhibit potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often lower than traditional antibiotics such as ciprofloxacin .

Antifungal Activity

The antifungal properties of triazoles are well-documented. They are commonly used in clinical settings to treat fungal infections. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes. Specific studies on related triazole compounds indicate that modifications at the C-3 position can enhance antifungal efficacy .

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro assays reveal that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo Triazole | HepG2 | < 25 |

| MCF-7 | < 25 | |

| PC-3 | < 25 | |

| HCT116 | < 25 |

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through various pathways .

The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors within microbial cells or cancer cells. For example:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cell survival and replication. Studies have shown that triazoles can act as inhibitors of DNA gyrase and other essential enzymes in bacteria .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical and laboratory settings:

- Antitubercular Activity : A study assessing the activity of triazole derivatives against Mycobacterium tuberculosis found that certain compounds exhibited promising inhibition rates comparable to first-line treatments .

- Cytotoxicity Against Cancer Cells : Research involving various triazole derivatives demonstrated their potential as anticancer agents with favorable selectivity indices when compared to standard chemotherapeutics .

Q & A

Q. What are the optimized synthetic routes for 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, refluxing precursors (e.g., substituted hydrazines or amidines) in ethanol with catalysts like glacial acetic acid can yield the triazole core . Key parameters include:

- Temperature : Prolonged reflux (~12 hours) improves cyclization efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF) may enhance bromine incorporation at the 5-position .

- Purification : Column chromatography or recrystallization from ethanol removes byproducts .

Yields often range from 50–70%, but optimization of stoichiometry and catalyst loading (e.g., p-TsOH) can improve outcomes .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Methyl groups (δ 1.2–1.4 ppm for ethyl, δ 2.5–3.0 ppm for N-methyl) and aromatic protons (δ 7.0–8.0 ppm if substituted) confirm substitution patterns .

- ¹³C NMR : Resonances at ~150 ppm indicate triazole carbons, while bromine causes deshielding (~120 ppm) .

- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 600–700 cm⁻¹ (C-Br) validate the core structure .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 190 for C₅H₈BrN₃) confirm molecular weight .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility Screening : Test in solvents like DMSO, ethanol, and water. Polar solvents (e.g., DMSO) typically dissolve triazoles better due to hydrogen bonding .

- Stability Studies :

Advanced Research Questions

Q. What crystallographic methods resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is definitive:

- Crystal Growth : Slow evaporation from ethanol/acetone mixtures produces diffraction-quality crystals .

- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 293 K, with absorption correction (e.g., SADABS) .

- Refinement : R-factors < 0.05 ensure accuracy. For example, a monoclinic P2₁ space group (a = 6.323 Å, b = 16.459 Å) was reported for a brominated triazole derivative .

Q. How can computational modeling predict the reactivity or biological activity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilic sites (e.g., bromine substitution enhances electrophilicity) .

- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina. Triazole derivatives show binding affinity via hydrogen bonding with active-site residues .

Q. What strategies resolve contradictions in spectral data or biological activity reports?

Methodological Answer:

- Reproducibility Checks : Replicate synthesis and characterization under published conditions .

- Meta-Analysis : Compare datasets across studies. For example, conflicting NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .

- Biological Assay Validation : Use standardized protocols (e.g., COX-2 inhibition assays) to verify activity, controlling for cell line variability .

Q. How do substituent modifications (e.g., ethyl vs. methyl groups) impact physicochemical properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.